PD-85639

Catalog No.
S538842
CAS No.
149838-21-1
M.F
C23H31N3O
M. Wt
365.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD-85639

CAS Number

149838-21-1

Product Name

PD-85639

IUPAC Name

2-[3-(2,6-dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide

Molecular Formula

C23H31N3O

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C23H31N3O/c1-4-13-23(22(24)27,19-9-6-5-7-10-19)20-11-8-12-21(14-20)26-17(2)15-25-16-18(26)3/h5-12,14,17-18,25H,4,13,15-16H2,1-3H3,(H2,24,27)

InChI Key

QNZVKSNHNMBPSR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

alpha-phenyl-N-(3-(2,6-dimethyl-1-piperizinyl)alpha-propyl)benzeneacetamide, PD 85639, PD-85639, PD85,639

Canonical SMILES

CCCC(C1=CC=CC=C1)(C2=CC(=CC=C2)N3C(CNCC3C)C)C(=O)N

The exact mass of the compound 2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide is 364.2515 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Benzeneacetamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PD-85639 (CAS: 149838-21-1) is a synthetic phenylacetamide derivative that functions as a specific, voltage-gated sodium (Na+) channel blocker targeting the Nav1.2 alpha subunit. Unlike standard local anesthetics, it exhibits a distinct pharmacological profile characterized by simultaneous high- and low-affinity binding modes [2] and pronounced use-dependent block kinetics [1]. Supplied as a solid powder soluble in warmed DMSO (2 mg/mL), PD-85639 is primarily procured as a precision molecular probe for mapping allosteric interactions at neurotoxin receptor site 2, and as a foundational chemical scaffold for the synthesis of advanced neuroprotective agents [REFS-1, REFS-3].

Generic substitution of PD-85639 with standard local anesthetics (e.g., tetracaine, bupivacaine) or anticonvulsant Na+ channel blockers (e.g., phenytoin) fails due to fundamental differences in binding site specificity and channel recovery kinetics. While standard local anesthetics compete for the same receptor site, they lack the exceptionally slow recovery time (tau = 11 min at -85 mV) of PD-85639, leading to premature channel unblocking during extended electrophysiological protocols [1]. Conversely, anticonvulsants completely fail to bind the specific local anesthetic receptor site targeted by PD-85639, rendering them useless for assays isolating this allosteric pathway [2]. Furthermore, from a synthetic standpoint, generic blockers lack the specific N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-alpha-phenylbenzeneacetamide framework required to generate flunarizine-equivalent neuroprotective derivatives [3].

Prolonged Use-Dependent Block Recovery Kinetics

In whole-cell voltage-clamp recordings using CHO cells expressing rat brain type IIA Na+ channels, PD-85639 demonstrated a very slow recovery of drug-bound channels between depolarizing pulses, yielding a recovery time constant (tau) of 11 minutes at -85 mV [1]. This contrasts sharply with standard local anesthetics, which typically exhibit rapid recovery kinetics on the order of milliseconds to seconds. This slow dissociation allows for sustained use-dependent block even at low stimulus frequencies (1 pulse/2 min) [1].

Evidence DimensionRecovery time constant (tau) of drug-bound Na+ channels
Target Compound Datatau = 11 min at -85 mV
Comparator Or BaselineStandard local anesthetics (rapid recovery, class baseline)
Quantified DifferenceMarkedly extended recovery time enabling sustained block at 1 pulse/2 min
ConditionsWhole-cell voltage-clamp recordings, CHO cells expressing type IIA Na+ channels

Enables researchers to maintain stable, prolonged channel block during extended electrophysiological assays without requiring continuous high-concentration perfusion.

Absolute Receptor Site Specificity vs. Anticonvulsants

Competitive binding assays in intact synaptosomes reveal that while local anesthetics (tetracaine, bupivacaine) inhibit PD-85639 binding, the anticonvulsants phenytoin and carbamazepine produce 0% inhibition of PD-85639 binding, despite both classes acting as Na+ channel blockers [1]. This demonstrates that PD-85639 targets a specific local anesthetic receptor site on the Na+ channel alpha subunit that is strictly independent of the anticonvulsant binding mechanism [1].

Evidence DimensionInhibition of specific [3H]PD-85639 binding
Target Compound DataSpecific binding maintained (Bmax ~0.2 pmol/mg for high affinity)
Comparator Or BaselinePhenytoin and Carbamazepine (0% inhibition)
Quantified DifferenceComplete non-overlap in binding site competition
ConditionsIntact rat brain synaptosomes and synaptosomal membranes

Guarantees that assays using PD-85639 isolate the local anesthetic/neurotoxin site 2 allosteric pathway without interference from anticonvulsant mechanisms.

Precursor Efficacy for Flunarizine-Equivalent Neuroprotection

When utilized as a synthetic scaffold, structural variations of the phenylacetic acid portion of PD-85639 yield halogenated diphenylacetic acid derivatives (e.g., Compound 15) that are equipotent to the reference standard flunarizine in neuroprotection assays[1]. These derivatives successfully inhibit both veratridine-induced and hypoxia-induced lactate dehydrogenase (LDH) release in cell cultures, validating the parent PD-85639 structure as a verified quantitative baseline for neuroprotective drug development [1].

Evidence DimensionInhibition of veratridine- and hypoxia-induced LDH release
Target Compound DataPD-85639 halogenated derivative (Compound 15)
Comparator Or BaselineFlunarizine (Reference standard)
Quantified DifferenceEquipotent neuroprotective activity
ConditionsCell culture assays measuring LDH release under hypoxic and veratridine-induced stress

Validates the procurement of the PD-85639 scaffold as a verified starting material for synthesizing advanced, highly potent neuroprotective compound libraries.

Simultaneous Biphasic Binding Affinity

PD-85639 exhibits a distinct biphasic binding profile in rat brain synaptosomes, characterized by two classes of binding sites. The high-affinity sites demonstrate Kd values of 3-20 nM with a Bmax of ~0.2 pmol/mg, while the low-affinity sites show Kd values of 0.4-20 μM with a Bmax of ~5 pmol/mg[1]. This dual-affinity mode allows the compound to interact with Na+ channels across a broad concentration gradient, providing a wider dynamic range for dose-response mapping compared to monophasic binders [1].

Evidence DimensionBinding affinity (Kd) and capacity (Bmax)
Target Compound DataHigh affinity (Kd 3-20 nM) and low affinity (Kd 0.4-20 μM) sites
Comparator Or BaselineMonophasic channel blockers (Class-level baseline)
Quantified DifferencePresence of two distinct binding modes differing by up to 1000-fold in affinity
ConditionsIntact rat brain synaptosomes

Allows researchers to probe both tonic and use-dependent channel states across a wide concentration gradient in a single experimental model.

Sustained Electrophysiological Patch-Clamp Assays

Due to its exceptionally slow recovery time constant (tau = 11 min at -85 mV), PD-85639 is procured for whole-cell voltage-clamp recordings where rapid washout of standard local anesthetics would disrupt data collection. It enables stable, long-term monitoring of use-dependent Na+ channel block at low stimulus frequencies [1].

Allosteric Modulator and Neurotoxin Screening

Because it specifically targets the local anesthetic receptor site and accelerates the dissociation of batrachotoxin without overlapping with anticonvulsant sites, radiolabeled or unlabeled PD-85639 is utilized as a competitive displacement probe to screen novel Na+ channel modulators and neurotoxin antagonists [2].

Synthesis of Neuroprotective Compound Libraries

The N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-alpha-phenylbenzeneacetamide framework of PD-85639 serves as a proven synthetic precursor. Industrial and academic medicinal chemistry labs procure it as a baseline scaffold to synthesize halogenated derivatives that achieve flunarizine-equivalent efficacy against hypoxia-induced neuronal damage [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

365.246712621 Da

Monoisotopic Mass

365.246712621 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Obrenovitch TP. Sodium and potassium channel modulators: their role in neuroprotection. Int Rev Neurobiol. 1997;40:109-35. Review. PubMed PMID: 8989619.
2: Roufos I, Hays S, Schwarz RD. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. J Med Chem. 1996 Mar 29;39(7):1514-20. PubMed PMID: 8691482.
3: Roufos I, Hays SJ, Dooley DJ, Schwarz RD, Campbell GW, Probert AW Jr. Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. J Med Chem. 1994 Jan 21;37(2):268-74. PubMed PMID: 8295214.
4: Thomsen W, Hays SJ, Hicks JL, Schwarz RD, Catterall WA. Specific binding of the novel Na+ channel blocker PD85,639 to the alpha subunit of rat brain Na+ channels. Mol Pharmacol. 1993 Jun;43(6):955-64. PubMed PMID: 8391120.
5: Ragsdale DS, Numann R, Catterall WA, Scheuer T. Inhibition of Na+ channels by the novel blocker PD85,639. Mol Pharmacol. 1993 Jun;43(6):949-54. PubMed PMID: 8391119.

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